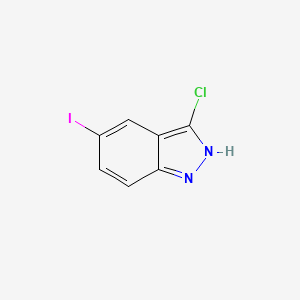
3-Chloro-5-iodo-1H-indazole
Vue d'ensemble
Description
3-Chloro-5-iodo-1H-indazole is a chemical compound with the molecular formula C7H4ClIN2. It has a molecular weight of 278.48 . This compound is a solid at room temperature .
Synthesis Analysis
The synthesis of indazoles, including this compound, has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 278.48 .Applications De Recherche Scientifique
Applications antihypertensives
Les composés hétérocycliques contenant de l'indazole ont été trouvés pour avoir des propriétés antihypertensives . Cela signifie qu'ils pourraient potentiellement être utilisés dans le traitement de l'hypertension artérielle.
Applications anticancéreuses
Les indazoles ont également été étudiés pour leurs propriétés anticancéreuses . Ils pourraient potentiellement être utilisés dans le développement de nouveaux médicaments pour le traitement de divers types de cancer.
Applications antidépressives
Certains composés indazole ont montré des effets antidépresseurs . Cela suggère qu'ils pourraient être utilisés dans le traitement de la dépression et d'autres troubles de l'humeur.
Applications anti-inflammatoires
Les indazoles ont été trouvés pour avoir des propriétés anti-inflammatoires . Cela signifie qu'ils pourraient potentiellement être utilisés dans le traitement des affections caractérisées par une inflammation.
Applications antibactériennes
Les composés indazole ont été étudiés pour leurs propriétés antibactériennes . Ils pourraient potentiellement être utilisés dans le développement de nouveaux antibiotiques.
Traitement des maladies respiratoires
Les indazoles peuvent également être utilisés comme inhibiteurs sélectifs de la phosphoinositide 3-kinase δ pour le traitement des maladies respiratoires .
Orientations Futures
The future directions in the research of 3-Chloro-5-iodo-1H-indazole could involve the development of novel methods for the regiocontrolled synthesis of substituted indazoles due to their wide range of applications . Additionally, the development of new reactions predicted by the hydrogen bond propelled mechanism could be a potential area of exploration .
Mécanisme D'action
Target of Action
3-Chloro-5-iodo-1H-indazole is a member of the indazole class of compounds . Indazole-containing compounds have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . The primary targets of these compounds can vary depending on the specific derivative and its functional groups .
Mode of Action
Indazole compounds are known to interact with their targets through various mechanisms, often involving the formation of bonds with target molecules, leading to changes in their function . For instance, some indazole derivatives can inhibit phosphoinositide 3-kinase δ, which plays a crucial role in cellular processes like growth and proliferation .
Biochemical Pathways
Indazole derivatives are known to impact a variety of biochemical pathways, depending on their specific targets . For example, some indazole compounds can inhibit enzymes involved in inflammatory responses, thereby affecting the associated biochemical pathways .
Pharmacokinetics
The properties of indazole compounds can be influenced by factors such as the presence of functional groups and the compound’s overall structure .
Result of Action
Indazole compounds can have a variety of effects at the molecular and cellular levels, depending on their specific targets and mode of action . For example, some indazole compounds can inhibit cell growth, making them potentially useful in cancer treatment .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the temperature . .
Analyse Biochimique
Biochemical Properties
3-Chloro-5-iodo-1H-indazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as phosphoinositide 3-kinase δ, which is involved in cellular signaling pathways . The interaction between this compound and these enzymes can lead to alterations in cellular functions and metabolic processes. Additionally, this compound can form complexes with proteins, affecting their stability and activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of the p53/MDM2 pathway, which plays a crucial role in cell cycle regulation and apoptosis . By affecting this pathway, this compound can induce cell cycle arrest and promote apoptosis in cancer cells, making it a potential candidate for anticancer therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can prevent the enzyme from catalyzing its substrate, leading to a decrease in the overall enzymatic activity . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions can result in changes in cellular functions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth in cancer models . At higher doses, this compound can cause toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit key enzymes in metabolic pathways, leading to alterations in the levels of metabolites and overall metabolic flux . Additionally, this compound can affect the activity of enzymes involved in the synthesis and degradation of biomolecules, further influencing metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within different cellular compartments . For example, this compound can bind to transport proteins that facilitate its entry into cells, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, this compound can accumulate in the nucleus, where it can interact with DNA and RNA to regulate gene expression . Additionally, its localization in the cytoplasm can influence cellular signaling pathways and metabolic processes .
Propriétés
IUPAC Name |
3-chloro-5-iodo-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-7-5-3-4(9)1-2-6(5)10-11-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDRVXJURSYNDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646296 | |
| Record name | 3-Chloro-5-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-14-2 | |
| Record name | 3-Chloro-5-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


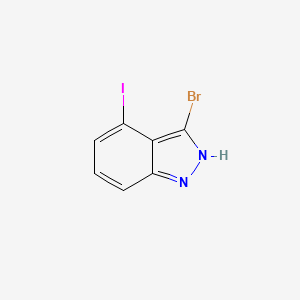
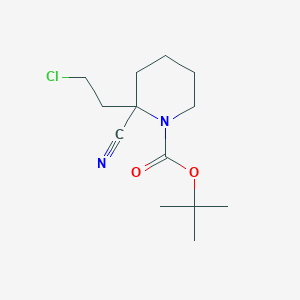
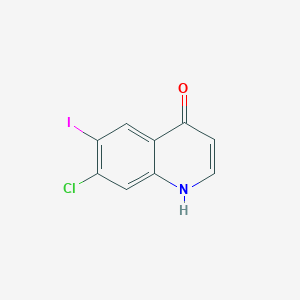
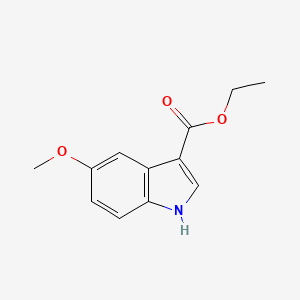
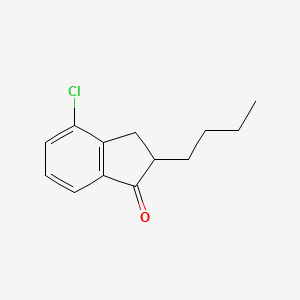
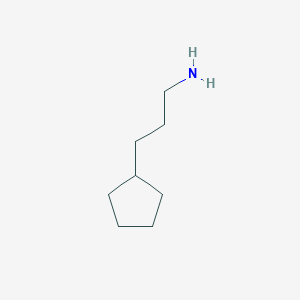
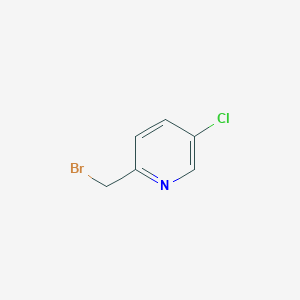
![4-Chlorobenzo[d]oxazole](/img/structure/B1603974.png)

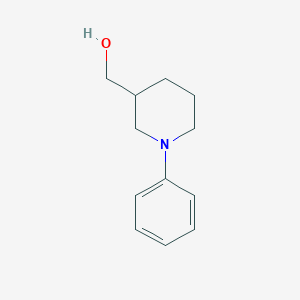
![7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1603979.png)
![N-(pyrazolo[1,5-a]pyridin-2-yl)acetamide](/img/structure/B1603980.png)


